molecular formula C14H10ClIO B1428718 4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol CAS No. 1000889-99-5

4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol

Cat. No. B1428718
M. Wt: 356.58 g/mol
InChI Key: TYKSUCPJWYOZSZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol is a chemical compound with the CAS Number: 1000889-99-5 . It has a molecular weight of 356.59 and its IUPAC name is (E)-4-chloro-2-(2-iodostyryl)phenol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClIO/c15-12-7-8-14(17)11(9-12)6-5-10-3-1-2-4-13(10)16/h1-9,17H/b6-5+ . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form .

Scientific Research Applications

1. Environmental Analysis and Monitoring

4-Chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol has been identified in studies focusing on environmental pollutants, particularly phenolic compounds. For instance, Castillo, Puig, and Barceló (1997) investigated the determination of priority phenolic compounds, including various chlorophenols, in water and industrial effluents. Their research utilized liquid-solid extraction and liquid chromatography for the analysis of these compounds, providing insights into environmental monitoring and pollutant analysis (Castillo, Puig, & Barceló, 1997).

2. Chemical Synthesis and Modification

Research on phenolic compounds, including chlorophenols, has explored their chemical synthesis and modification. For example, Quideau, Pouységu, Ozanne, and Gagnepain (2005) examined the oxidative dearomatization of phenols and anilines, which is relevant to the understanding of chemical transformations and syntheses involving chlorophenols (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

3. Electochemical Studies

Electro-oxidation studies, such as those conducted by Pigani, Musiani, Pȋrvu, Terzi, Zanardi, and Seeber (2007), have focused on chlorophenols, investigating their behavior on composite electrodes. This research is significant for understanding the electrochemical properties and potential applications of chlorophenols (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).

4. Pharmaceutical and Biological Studies

In the realm of pharmaceuticals and biology, compounds similar to 4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol have been studied for their potential biological activities. For example, Bal, Bal, Erener, Halipçi, and Akar (2014) synthesized and analyzed the antimicrobial activity of phenolic azo dyes and their metal complexes, highlighting the biological relevance of chlorophenols (Bal, Bal, Erener, Halipçi, & Akar, 2014).

5. Photoreactivity and Environmental Degradation

Studies on the photoreactivity of chlorophenols, such as those by Oudjehani and Boule (1992), contribute to understanding the environmental degradation of these compounds. This research is vital for assessing the fate of chlorophenols in the environment and their potential impact (Oudjehani & Boule, 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-7-8-14(17)11(9-12)6-5-10-3-1-2-4-13(10)16/h1-9,17H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSUCPJWYOZSZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C=CC(=C2)Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C=CC(=C2)Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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